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molecular formula C13H16O2 B1613015 1-Benzylcyclopentanecarboxylic acid CAS No. 220875-85-4

1-Benzylcyclopentanecarboxylic acid

Cat. No. B1613015
M. Wt: 204.26 g/mol
InChI Key: PJWROSNRJZXGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806365B2

Procedure details

A solution of 1-benzylcyclopentane carboxylic acid ethyl ester (0.40 g, 1.7 mmol) in 10 mL of THF and 5 mL of methanol was treated with a solution of 200 mg of lithium hydroxide hydrate in 5 mL of water and the mixture was stirred for 3 days at room temperature and at 40° C. for 3 days. The mixture was diluted with water, washed with ether and acidified with excess 6 N HCl. The aqueous layer was extracted with ether and the combined extracts were washed with water and brine and were dried (MgSO4). Evaporation gave 0.34 g (96%) of 1-benzylcyclopentane carboxylic acid as a thick yellow oil.
Name
1-benzylcyclopentane carboxylic acid ethyl ester
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+]>C1COCC1.CO.O>[CH2:11]([C:6]1([C:4]([OH:5])=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
1-benzylcyclopentane carboxylic acid ethyl ester
Quantity
0.4 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCCC1)CC1=CC=CC=C1
Name
lithium hydroxide hydrate
Quantity
200 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 days at room temperature and at 40° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
WASH
Type
WASH
Details
the combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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